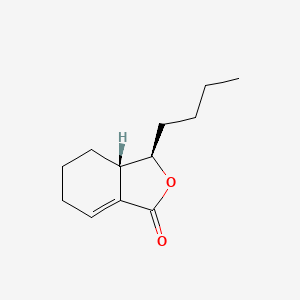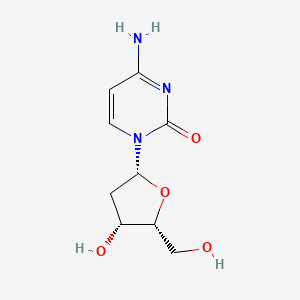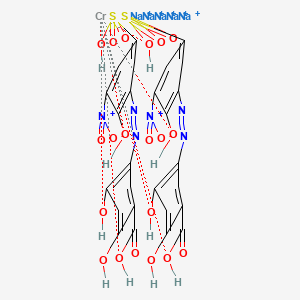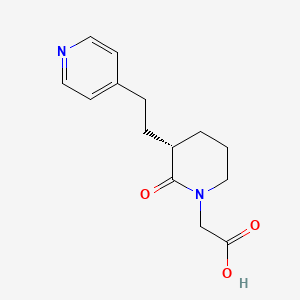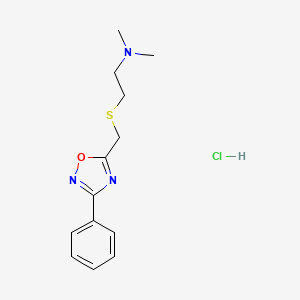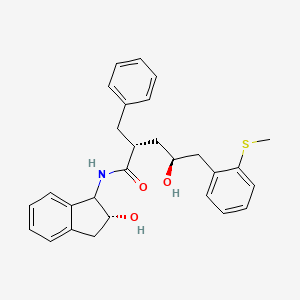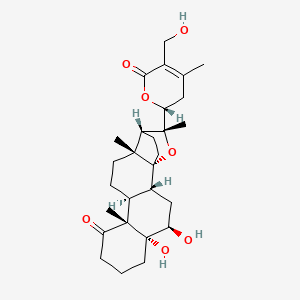
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)-: is a chemical compound with the molecular formula C6H11N7O It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- typically involves the amidation of carboxylic acid substrates. This process can be carried out using various methods, including catalytic and non-catalytic amidation . The reaction conditions often involve the use of catalysts or coupling reagents to activate the carboxylic acid and convert it into a more reactive intermediate, such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazine derivatives.
Applications De Recherche Scientifique
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 1,2,4-Triazine-3,5-diamine
- 1,3,5-Triazine-2,4,6-triamine
- 1,2,4-Triazine-3,6-diamine
Uniqueness
as-Triazine-6-carboxamide, 3-hydrazino-N-methyl-5-(methylamino)- is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new bioactive molecules and advanced materials.
Propriétés
Numéro CAS |
80761-68-8 |
|---|---|
Formule moléculaire |
C6H11N7O |
Poids moléculaire |
197.20 g/mol |
Nom IUPAC |
3-hydrazinyl-N-methyl-5-(methylamino)-1,2,4-triazine-6-carboxamide |
InChI |
InChI=1S/C6H11N7O/c1-8-4-3(5(14)9-2)12-13-6(10-4)11-7/h7H2,1-2H3,(H,9,14)(H2,8,10,11,13) |
Clé InChI |
HFYUOVUAFYIWAY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N=NC(=N1)NN)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






